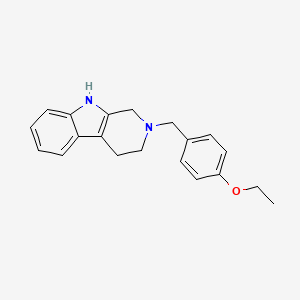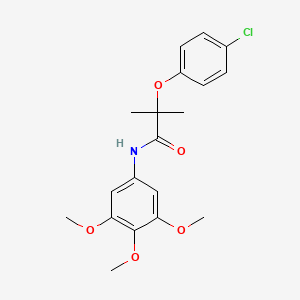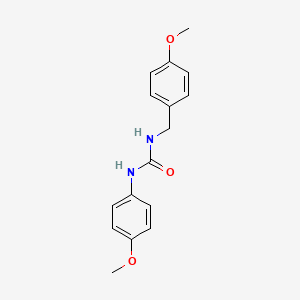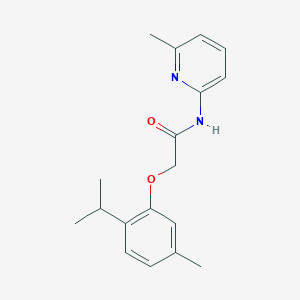
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CP-466722, is a small molecule inhibitor that has been studied extensively for its potential use in treating various diseases. This compound is known to inhibit the activity of a specific protein kinase, GSK-3β, which plays a crucial role in many cellular processes.
Mechanism of Action
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of GSK-3β, a protein kinase that plays a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β has been implicated in the pathogenesis of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have a significant impact on various biochemical and physiological processes. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells. This compound has also been shown to have anti-inflammatory properties, as it can reduce the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a potent inhibitor of GSK-3β and has been shown to have a significant impact on various biochemical and physiological processes. Additionally, this compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One potential area of research is the development of more potent and selective inhibitors of GSK-3β. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its impact on various biochemical and physiological processes. Finally, more research is needed to determine the potential use of this compound in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Synthesis Methods
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis of this compound involves the use of various reagents, including cyclopropylamine, 3-methylbenzaldehyde, and phenylsulfonyl chloride. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
N~1~-cyclopropyl-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential use in treating various diseases, including Alzheimer's disease, bipolar disorder, and cancer. The inhibition of GSK-3β by this compound has been shown to have a significant impact on the pathogenesis of these diseases. Studies have shown that this compound can reduce the accumulation of amyloid-beta protein, which is associated with the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can inhibit the proliferation of cancer cells.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methylanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-6-5-7-16(12-14)20(13-18(21)19-15-10-11-15)24(22,23)17-8-3-2-4-9-17/h2-9,12,15H,10-11,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJMUFOIFQPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)
![1-(2,5-dimethylphenyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5810460.png)
![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)


![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![7-[(4-bromo-2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5810490.png)
![1,3-benzodioxole-5-carbaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5810514.png)


